N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Description
This compound is a heterocyclic small molecule featuring a benzothiazole core substituted with a fluorine atom at the 4-position, an azetidine (four-membered nitrogen-containing ring) linked via a carboxamide group, and a 2-carbamoylphenyl substituent. The fluorine atom likely enhances metabolic stability and influences electronic properties, while the azetidine ring introduces conformational rigidity compared to larger cyclic amines. The carbamoylphenyl group may contribute to target binding or solubility.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c19-12-5-3-7-14-15(12)22-18(26-14)23-8-10(9-23)17(25)21-13-6-2-1-4-11(13)16(20)24/h1-7,10H,8-9H2,(H2,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPYUDFBHNEDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NC4=CC=CC=C4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-aminobenzamide and 4-fluoro-1,3-benzothiazole. The synthesis may proceed through the following steps:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Benzothiazole Ring: This step typically involves a nucleophilic substitution reaction where the benzothiazole ring is introduced.
Final Coupling: The final step involves coupling the azetidine derivative with the benzothiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can also affect the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The azetidine ring may also contribute to the compound’s activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
Core Heterocycle : Benzothiazole vs. other aromatic/heteroaromatic systems.
Substituents : Fluorine positioning, carboxamide linkages, and pendant functional groups.
Ring Systems: Azetidine (4-membered) vs. larger cyclic amines (e.g., piperidine, tetrahydroquinoline).
Representative Analogues
The following compounds (drawn from patents and synthetic reports) provide context for structural and functional contrasts:
Structural and Functional Insights
- Azetidine vs.
- Fluorine Substitution: The 4-fluoro group on the benzothiazole may enhance metabolic stability compared to non-fluorinated analogues (e.g., Example 24), aligning with trends in fluorinated drug design .
- Carboxamide Linkers : The carbamoylphenyl group in the target compound contrasts with sulfonamide (924193-31-7) or carboxylic acid (Example 1) moieties, which could alter hydrogen-bonding interactions with biological targets .
Research Findings and Pharmacological Data
Pharmacological studies in the cited patent (pages 355–367) include assays such as:
- Enzyme inhibition (e.g., IC₅₀ values) for kinases or proteases.
- Cellular activity (e.g., antiproliferative effects) in cancer models.
- Pharmacokinetic profiles (e.g., metabolic stability, bioavailability).
Biological Activity
N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic compound that belongs to the azetidine class of organic compounds. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities.
Research indicates that compounds containing benzothiazole derivatives often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The mechanism of action may involve:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as enzyme inhibitors, affecting pathways crucial for cellular metabolism and proliferation.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : They may influence various signaling pathways involved in cell growth and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related benzothiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated notable antibacterial activity at concentrations as low as 1 µg/mL. The presence of the azetidine ring likely enhances the potency of these compounds through improved membrane permeability and interaction with bacterial enzymes .
Anticancer Activity
Compounds similar to this compound have been investigated for their anticancer properties. For example, azetidinone derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The cytotoxicity was measured using IC50 values ranging from 14.5 to 97.9 µM .
Anti-inflammatory Effects
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.
Case Studies
- Antibacterial Study : A series of benzothiazole amides were synthesized and tested against E. coli and S. aureus. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against S. aureus, indicating strong antibacterial activity .
- Anticancer Evaluation : In vitro studies on azetidinone derivatives revealed significant antiproliferative activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The most active compound showed an IC50 value of 25 µM against MCF-7 cells, suggesting potential for further development as an anticancer agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
